molecular formula C9H14 B15481261 1,5,5-Trimethylcyclohexa-1,3-diene CAS No. 25866-59-5

1,5,5-Trimethylcyclohexa-1,3-diene

Cat. No.: B15481261
CAS No.: 25866-59-5
M. Wt: 122.21 g/mol
InChI Key: HFJLEEDEYLPHFS-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature within Substituted Cyclohexadienes

From a structural standpoint, 1,5,5-trimethylcyclohexa-1,3-diene is classified as a substituted cyclohexadiene. The parent structure, cyclohexadiene, is a six-membered carbon ring containing two double bonds. The addition of three methyl groups as substituents gives rise to the specific compound .

Position of Methyl Groups and Conjugated Diene System

The nomenclature "this compound" precisely describes the arrangement of its constituent parts. nih.gov The "cyclohexa" indicates a six-carbon ring, while "1,3-diene" specifies the locations of the two double bonds, which are in a conjugated system. This conjugation, where double and single bonds alternate, leads to delocalization of pi electrons across the four-carbon diene framework, influencing the molecule's stability and reactivity. The prefixes "1,5,5-trimethyl" denote the attachment of three methyl groups to the ring at the first and fifth carbon atoms, with two methyl groups being attached to the same carbon atom (C5).

Isomeric Relationships with Other Trimethylcyclohexadienes

This compound is one of several structural isomers of trimethylcyclohexadiene, each differing in the placement of the methyl groups and/or the double bonds. For instance, other isomers include 1,2,3-trimethylcyclohexa-1,3-diene and 1,3,5-trimethylcyclohexa-1,3-diene. The specific arrangement of the methyl groups in this compound, particularly the gem-dimethyl group at the 5-position, imparts distinct steric and electronic properties that differentiate it from its isomers. This structural uniqueness influences its chemical behavior and spectroscopic characteristics.

Historical Development of Research on Substituted Cyclohexa-1,3-dienes

Research into substituted cyclohexa-1,3-dienes has a rich history rooted in the broader exploration of alicyclic and conjugated systems. Early studies in the 20th century focused on the synthesis and characterization of these compounds, driven by an interest in understanding the fundamental principles of organic reactions. The development of spectroscopic techniques like NMR and UV-Vis spectroscopy was instrumental in elucidating their structures and electronic properties. organicchemistrydata.orgnist.govchemicalbook.comscience-softcon.de

The study of cycloaddition reactions, particularly the Diels-Alder reaction, provided significant impetus for investigating substituted cyclohexa-1,3-dienes. nih.govmdpi.com These compounds serve as diene components in such reactions, and the nature and position of substituents were found to profoundly affect the reaction rates and stereochemical outcomes. Over the years, research has expanded to include photochemical rearrangements, metal-catalyzed transformations, and their application as building blocks in the synthesis of more complex molecules. scribd.comrsc.orgresearchgate.net

Significance and Academic Research Landscape of this compound

While not as extensively studied as some other dienes, this compound holds a specific niche in the academic research landscape due to its interesting structural and electronic properties.

Theoretical and Mechanistic Research Interest

The presence of a gem-dimethyl group at a position that interrupts the full conjugation of a potential cyclohexadienyl cation or radical makes this compound a subject of theoretical and mechanistic interest. For example, its behavior in cycloaddition reactions has been investigated to understand the interplay of steric and electronic effects. Studies involving the cycloaddition of dichloroketene (B1203229) to this compound have shed light on the stereochemistry of the resulting cyclobutanones, indicating that steric effects can play a predominant role in guiding the reaction pathway. researchgate.netresearchgate.net

Role as a Model System in Organic Reaction Studies

The defined and relatively rigid structure of this compound makes it a useful model system for studying various organic reactions. Its reactions can provide clear-cut results that are easier to interpret compared to more flexible, acyclic dienes. For instance, its involvement in photochemical rearrangements can help elucidate the fundamental steps and intermediates in these complex transformations. scribd.comyoutube.combaranlab.orgrsc.org The specific substitution pattern allows researchers to probe the influence of steric hindrance on reaction mechanisms and product distributions.

Overview of Key Academic Research Trajectories and Contemporary Challenges

The study of this compound and its derivatives is primarily centered on several key areas of chemical research, each presenting unique opportunities and challenges.

Photochemical Rearrangements: A significant trajectory in the study of 1,3-cyclohexadienes, including the 1,5,5-trimethyl substituted variant, is their behavior under photochemical conditions. It is a well-established principle that 1,3-cyclohexadienes can undergo a photochemical electrocyclic ring-opening reaction to form corresponding 1,3,5-hexatrienes. nih.govresearchgate.netwolfresearchgroup.com This process is governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For this compound, this would involve the cleavage of the C1-C6 bond to yield a substituted hexatriene. The study of these reactions provides fundamental insights into the nature of excited states and reaction dynamics on ultrafast timescales. nih.gov

A contemporary challenge in this area is the precise control and prediction of the stereochemistry of the resulting acyclic triene. The substitution pattern on the cyclohexadiene ring can influence the conformational dynamics of the transition state, thereby affecting the product distribution. Furthermore, the development of enantioselective photochemical reactions remains a significant hurdle, often requiring the use of chiral sensitizers or catalysts to influence the stereochemical outcome of the ring-opening process. nih.gov

Thermal Rearrangements: The thermal behavior of this compound is another critical area of investigation. Cyclic 1,3-dienes can potentially undergo sigmatropic rearrangements, such as the nih.govvaia.com-hydrogen shift. vaia.comchemrestech.com In this type of concerted reaction, a hydrogen atom migrates from one end of the diene system to the other. For this compound, this could lead to the formation of isomeric trimethylcyclohexadienes. The gem-dimethyl group at the 5-position, however, precludes a nih.govvaia.com-hydrogen shift involving this position.

A significant challenge in studying these thermal rearrangements is the potential for competing reaction pathways, including dimerization and aromatization, especially at elevated temperatures. Understanding the thermodynamic and kinetic parameters that govern these competing reactions is crucial for selectively promoting the desired isomerization.

Role in Natural Product Chemistry: The this compound core structure is closely related to naturally occurring compounds, most notably safranal (B46814). Safranal, or 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde, is the primary compound responsible for the characteristic aroma of saffron. wikipedia.org It is formed from the degradation of picrocrocin, a glucoside found in the saffron crocus. wikipedia.org This connection places this compound and its functionalized derivatives at the heart of research in flavor and fragrance chemistry, as well as in the broader field of natural product synthesis.

The synthesis of safranal and related compounds often involves the construction or modification of the trimethylcyclohexadiene scaffold. nih.gov A key challenge in this area is the development of efficient and stereoselective synthetic routes to these target molecules. The presence of the aldehyde group in safranal introduces additional complexity to its synthesis and reactivity compared to the parent this compound.

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC NameThis compound nih.gov
Molecular FormulaC9H14 nih.gov
Molecular Weight122.21 g/mol nih.gov
CAS Number25866-59-5 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

25866-59-5

Molecular Formula

C9H14

Molecular Weight

122.21 g/mol

IUPAC Name

1,5,5-trimethylcyclohexa-1,3-diene

InChI

InChI=1S/C9H14/c1-8-5-4-6-9(2,3)7-8/h4-6H,7H2,1-3H3

InChI Key

HFJLEEDEYLPHFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC(C1)(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 1,5,5 Trimethylcyclohexa 1,3 Diene

De Novo Synthesis Strategies

De novo synthesis provides fundamental pathways to construct the 1,5,5-trimethylcyclohexa-1,3-diene skeleton from acyclic precursors. These strategies are pivotal in creating the specific substitution pattern and stereochemistry of the target molecule.

Cyclization Approaches to the Cyclohexadiene Ring System

The formation of the cyclohexadiene ring is a critical step, and several cyclization techniques are employed to achieve this.

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of unsaturated rings, including cyclohexadienes. wikipedia.org This reaction typically involves the intramolecular metathesis of a diene precursor catalyzed by metal complexes, most notably those containing ruthenium, such as the Grubbs catalysts. wikipedia.orgresearchgate.net The reaction proceeds through a metallacyclobutane intermediate to form a new double bond within the ring, releasing a small volatile alkene like ethylene. wikipedia.org

While direct RCM synthesis of this compound from a suitable acyclic diene is theoretically plausible, the specific substitution pattern can influence the reaction's efficiency. The success of RCM is often dependent on factors like substrate structure, catalyst choice, and reaction conditions. researchgate.netarkat-usa.org For instance, the presence of bulky substituents can affect the rate and outcome of the cyclization. arkat-usa.org

Catalyst Type Precursor Structure Key Features Reference
Grubbs Catalysts (Ru-based)Acyclic dienes with terminal alkenesForms cycloalkenes and volatile byproducts like ethylene. wikipedia.org wikipedia.org
Schrock Catalysts (Mo-based)Can be used for more challenging substratesOften exhibit high activity. wikipedia.org

This table provides an overview of common catalysts used in Ring-Closing Metathesis (RCM) reactions.

Aldol (B89426) condensations are fundamental carbon-carbon bond-forming reactions that can be strategically employed in the synthesis of cyclic systems. masterorganicchemistry.comttu.edu An intramolecular aldol condensation, in particular, can be a key step in forming a cyclohexene (B86901) ring, which can then be further manipulated to yield a cyclohexadiene. nih.gov The reaction involves the base- or acid-catalyzed reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated system. masterorganicchemistry.comyoutube.comyoutube.com

For the synthesis of a substituted cyclohexadiene like this compound, a precursor containing two carbonyl groups or a carbonyl group and a reactive methylene (B1212753) group at appropriate positions would be required. The initial cyclization would likely form a cyclohexenone derivative, which could then be converted to the target diene through subsequent reduction and elimination steps. The regioselectivity of the initial aldol reaction is crucial and can be controlled by the choice of reactants and reaction conditions. ttu.edu

Reaction Type Reactants Product Type Key Conditions Reference
Intramolecular Aldol AdditionDiketone or keto-aldehydeβ-hydroxy cyclic ketoneBase or acid catalyst nih.govyoutube.com
Intramolecular Aldol CondensationDiketone or keto-aldehydeα,β-unsaturated cyclic ketoneHeat, base or acid catalyst youtube.comyoutube.com

This table outlines the general principles of intramolecular aldol reactions relevant to cyclic system synthesis.

Radical and anionic cyclizations offer alternative pathways for the construction of carbocyclic rings. Radical cyclizations often involve the generation of a radical species that then attacks an unsaturated part of the same molecule to form a ring. nih.gov These reactions can be initiated by various methods, including the use of radical initiators or photoredox catalysis. nih.gov

Anionic cyclizations, on the other hand, rely on the generation of a carbanion which then undergoes an intramolecular nucleophilic attack to form the cyclic structure. The synthesis of a substituted cyclohexadiene via these methods would require a carefully designed acyclic precursor with appropriate functional groups to facilitate the desired cyclization cascade.

Annulation and Intermolecular Cycloaddition Reactions

These strategies involve the formation of the target ring system by combining two or more smaller molecules.

The Diels-Alder reaction is a powerful and widely used [4+2] cycloaddition reaction for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction could be envisioned in two ways. Firstly, a precursor to the target molecule could act as a dienophile in a reaction with a suitable diene. More commonly, the cyclohexadiene ring itself is formed through a Diels-Alder reaction where a conjugated diene reacts with a dienophile. wikipedia.org

For instance, a substituted butadiene derivative could react with a substituted alkene to form the desired cyclohexene ring, which could then be converted to the diene. The stereochemistry of the Diels-Alder reaction is highly predictable, following the endo rule in many cases, which allows for good control over the relative configuration of the substituents in the product. libretexts.org The reaction can be influenced by the electronic nature of both the diene and the dienophile, as well as by the use of Lewis acid catalysts. nih.govlibretexts.org

Role of Precursor Reactant 1 (Diene) Reactant 2 (Dienophile) Intermediate/Product Reference
Diene PrecursorSubstituted 1,3-butadieneSubstituted alkeneSubstituted cyclohexene wikipedia.orgnih.gov
Dienophile Precursor1,3-ButadienePrecursor to this compound containing a double bondAdduct for further transformation wikipedia.org

This table illustrates the potential roles of precursors in Diels-Alder reactions for the synthesis of the target cyclohexadiene.

It is important to note that while these are general synthetic strategies, the specific application to this compound would require detailed planning of precursor synthesis and optimization of reaction conditions to achieve the desired product with good yield and selectivity.

Multicomponent Reactions Leading to the Diene Framework

Theoretically, a convergent synthesis could be designed involving the reaction of a ketone, an aldehyde, and an ammonia (B1221849) source, reminiscent of the Hantzsch dihydropyridine (B1217469) synthesis. For the this compound framework, one could envision a one-pot reaction that assembles the six-membered ring with the required substitution pattern from simple, acyclic precursors. Such reactions often proceed through a cascade of intermediate steps, including condensations, additions, and cyclizations, all occurring in the same reaction vessel. The challenge lies in identifying the precise combination of reactants and catalysts that would favor the formation of the specific diene structure over other potential products.

Semisynthetic Routes from Readily Available Cyclic Precursors

A more common and practical approach to synthesizing this compound involves the modification of existing cyclic molecules. A key and readily available precursor for this purpose is isophorone (B1672270) (3,5,5-trimethylcyclohex-2-en-1-one), which provides the basic carbon skeleton with the required trimethyl substitution.

Selective Dehydrogenation Pathways

Selective dehydrogenation offers a direct route to introduce unsaturation into a cyclic framework. Starting from a precursor like 1,5,5-trimethylcyclohexene (B3343059), which could be derived from the reduction of isophorone, catalytic dehydrogenation can generate the conjugated diene system. This process typically involves heating the substrate in the presence of a transition-metal catalyst.

Platinum (Pt)-based catalysts, often supported on materials like carbon or ceria (CeO2), are highly effective for the dehydrogenation of six-membered rings. nih.govescholarship.orgresearchgate.net For instance, studies on the dehydrogenation of methylcyclohexane (B89554) to toluene (B28343) demonstrate the efficacy of such catalysts. nih.govescholarship.org The reaction mechanism involves the adsorption of the cycloalkane onto the catalyst surface, followed by the sequential removal of hydrogen atoms to form the aromatic system. A similar strategy applied to 1,5,5-trimethylcyclohexene would be expected to yield this compound. The efficiency and selectivity of the reaction can be influenced by the catalyst support and the reaction temperature. nih.gov

Functional Group Transformations and Elimination Reactions

A highly versatile strategy for creating the conjugated diene system involves introducing a functional group onto a cyclohexene precursor, which can then be eliminated to form a new double bond. Isophorone is an ideal starting point for such transformations.

One potential pathway involves the reduction of the carbonyl group of isophorone to a hydroxyl group, forming 3,5,5-trimethylcyclohex-2-en-1-ol. This allylic alcohol can then be subjected to an acid-catalyzed dehydration. Protonation of the hydroxyl group creates a good leaving group (water), and its departure generates a carbocation. Subsequent elimination of a proton from an adjacent carbon (C4) would yield the desired this compound.

Alternatively, functionalization can occur at other positions. For example, the synthesis of 4,6,6-trimethyl-2-trimethylsiloxycyclohexa-1,3-diene from isophorone illustrates a related transformation. orgsyn.org In this process, isophorone is first converted into a silyl (B83357) enol ether, which itself is a diene. orgsyn.org Another approach involves the introduction of a leaving group, such as a halide, at a position allylic to the existing double bond. Subsequent base-induced elimination would then generate the conjugated diene.

Rearrangement-Driven Syntheses (e.g., Acid-catalyzed)

Rearrangement reactions provide another avenue to the target molecule, particularly for converting isomeric dienes into the desired conjugated system. If a synthesis were to produce an unconjugated isomer, such as 1,5,5-trimethylcyclohexa-1,4-diene, an acid- or base-catalyzed isomerization could be employed to move a double bond into conjugation.

This principle is demonstrated in the isomerization of α-isophorone (3,5,5-trimethylcyclohexa-2-en-1-one) to β-isophorone (3,5,5-trimethylcyclohexa-3-en-1-one), where the double bond shifts into conjugation with the carbonyl group under catalytic conditions. google.com A similar acid-catalyzed rearrangement of a non-conjugated trimethylcyclohexadiene would be driven by the formation of the thermodynamically more stable conjugated 1,3-diene system. The reaction involves the protonation of one of the double bonds to form a carbocation, followed by deprotonation at a different position to yield the conjugated isomer.

Chemo-, Regio-, and Stereoselective Synthesis of this compound

Achieving high selectivity is crucial in the synthesis of a specific diene isomer like this compound, avoiding the formation of other structural or positional isomers.

Control of Diene Isomerization and Conjugation

The control of double bond position is paramount in obtaining the 1,3-diene isomer exclusively. The thermodynamic stability of the conjugated system is a powerful driving force in many of the synthetic routes described. In elimination and rearrangement reactions, the reaction conditions can be tuned to favor the formation of the conjugated product. For example, in an elimination reaction, the choice of base can influence the regioselectivity (Zaitsev vs. Hofmann elimination), although in this case, the formation of the conjugated diene is typically the favored outcome.

In acid-catalyzed isomerizations, allowing the reaction to reach thermodynamic equilibrium will naturally favor the more stable conjugated diene. google.com The synthesis of related diene systems, such as 4,6,6-trimethyl-2-trimethylsiloxycyclohexa-1,3-diene, demonstrates that specific reagents and conditions can be used to generate a conjugated diene from a cyclic ketone precursor with high selectivity. orgsyn.org The selection of the appropriate catalyst, solvent, and temperature is key to controlling the isomerization process and ensuring the desired conjugation in the final product.

Stereochemical Outcomes in Ring Formation and Methyl Substitution

The control of stereochemistry is a paramount challenge in the synthesis of substituted cyclic systems like this compound. The spatial arrangement of the methyl groups and the stereochemistry of the newly formed ring profoundly influence the molecule's properties and its utility in further synthetic transformations. While specific stereoselective studies for the synthesis of this compound are not extensively documented in the surveyed literature, general principles for the stereocontrolled synthesis of substituted cyclohexadienes provide valuable insights.

The stereochemical outcomes are largely dictated by the chosen synthetic route. For instance, in Diels-Alder reactions, a powerful tool for constructing six-membered rings, the stereochemistry of the dienophile and the diene are transferred to the product according to well-established rules. However, achieving high stereoselectivity in the synthesis of highly substituted cyclohexadienes can be challenging.

Rhodium-catalyzed C-H functionalization of cyclohexadiene derivatives with diaryldiazomethanes represents a modern approach to creating stereogenic centers. In these reactions, chiral dirhodium tetracarboxylate catalysts, such as Rh₂(S-PTAD)₄ and Rh₂(S-TPPTTL)₄, have been shown to be effective in achieving high enantioselectivity. wolfresearchgroup.comacs.org For example, the reaction of various substituted cyclohexadienes with diaryldiazomethanes can proceed with excellent enantiomeric excess (ee), sometimes as high as 99%. wolfresearchgroup.comacs.org The site-selectivity of C-H insertion can also be controlled, as demonstrated in the reaction with γ-terpinene, where insertion occurs preferentially at the methyl-substituted position. wolfresearchgroup.comacs.org

Another strategy involves the diastereoselective synthesis of highly substituted cyclohexanones, which can serve as precursors to cyclohexadienes. Cascade Michael-aldol reactions between enones and Michael donors are a common method for their synthesis. nih.govnih.gov The diastereoselectivity of these reactions is often high, leading to the formation of specific stereoisomers. nih.govnih.gov

While these examples highlight the progress in stereoselective synthesis of related structures, the development of specific and efficient methods for controlling the stereochemistry of the gem-dimethyl group at the C5 position and the methyl group at the C1 position of this compound remains an area for further investigation.

Green Chemistry and Catalytic Approaches in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient catalytic methods. The synthesis of substituted cyclohexadienes is no exception, with significant research efforts directed towards greener alternatives to traditional synthetic protocols.

Green chemistry principles are increasingly being applied to the synthesis of highly substituted cyclohexadiene derivatives. acs.orgjove.comyoutube.com One notable approach involves the use of water as a solvent, which is non-toxic and environmentally friendly. acs.orgyoutube.com For instance, a three-component reaction of an aromatic aldehyde, malononitrile (B47326), and a substituted malononitrile has been successfully carried out in aqueous media using a phase-transfer catalyst like tetraethylbenzylammonium chloride (TEBAC). acs.orgyoutube.com This method offers the advantages of using a green solvent, good product yields, and operational simplicity. acs.orgyoutube.com

Ionic liquids have also emerged as a green alternative to conventional organic solvents for the synthesis of substituted cyclohexa-1,3-dienes. jove.com Multicomponent reactions in ionic liquids can proceed under mild conditions with high yields, offering a one-pot, operationally simple, and environmentally friendly procedure. jove.com

The following table summarizes a green chemistry approach for the synthesis of substituted cyclohexadienes:

CatalystSolventReaction TypeAdvantagesReference
Tetraethylbenzylammonium chloride (TEBAC)WaterThree-component reactionGreen solvent, good yields, operational simplicity acs.orgyoutube.com
-Ionic LiquidMulticomponent procedureMild conditions, high yields, one-pot, environmentally benign jove.com

Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed coupling)

Transition metal catalysis offers powerful and versatile methods for the formation of C-C bonds and the synthesis of complex organic molecules, including 1,3-dienes. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area.

A general and effective method for the synthesis of 1,3-dienes involves the palladium-catalyzed reaction of allenes with aryl and vinylic halides. tandfonline.com This reaction typically employs a palladium catalyst such as Pd(dba)₂ (dibenzylideneacetone) in a solvent like N,N-dimethylacetamide (DMA) with a base, for instance, potassium carbonate. tandfonline.com Various palladium systems, including Pd(OAc)₂/PPh₃ and PdCl₂(PPh₃)₂, have proven to be effective catalysts for this transformation. tandfonline.com

More recently, rhodium-catalyzed C-H functionalization has been explored for the modification of cyclohexadiene derivatives. wolfresearchgroup.comacs.org This method allows for the direct introduction of new C-C bonds with high enantioselectivity when using chiral rhodium catalysts. wolfresearchgroup.comacs.org While this is a functionalization reaction rather than a de novo synthesis of the cyclohexadiene ring, it represents a state-of-the-art catalytic approach to creating highly substituted and chiral cyclohexadiene structures.

The table below provides an overview of selected transition metal-catalyzed reactions for the synthesis or functionalization of dienes:

Catalyst SystemReactantsProduct TypeKey FeaturesReference
Pd(dba)₂ / K₂CO₃Allenes, Aryl/Vinylic Halides1,3-DienesGood to excellent yields, various palladium systems effective tandfonline.com
Rh₂(S-PTAD)₄Cyclohexadienes, DiaryldiazomethanesTriarylmethanes (from cyclohexadiene)High enantioselectivity (up to 99% ee), site-selective C-H functionalization wolfresearchgroup.comacs.org

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern synthetic chemistry, offering a metal-free and often highly stereoselective approach to complex molecule synthesis.

The synthesis of cyclohexene-based structures can be achieved through various organocatalytic transformations. For example, the organocatalytic asymmetric synthesis of 5-(trialkylsilyl)cyclohex-2-enones has been reported, utilizing a chiral TMS-protected prolinol as the catalyst. organic-chemistry.org This reaction between β-ketoesters and α,β-unsaturated aldehydes proceeds in good yields and with excellent enantioselectivities (98-99% ee). organic-chemistry.org Although the product is a cyclohexenone, such structures are valuable precursors for the synthesis of cyclohexadienes.

Organocatalytic methods have also been extensively used to prepare the 1,3-cyclohexadien-1-al scaffold. organic-chemistry.org Proline and its derivatives are common catalysts for these transformations, often proceeding through cascade reactions. organic-chemistry.org These methods are versatile and allow for the one-pot synthesis of the cyclohexadienal structure. organic-chemistry.org

The following table highlights some organocatalytic approaches to cyclohexene-based scaffolds:

CatalystReactantsProduct ScaffoldKey FeaturesReference
Chiral TMS-protected prolinolβ-Ketoesters, α,β-Unsaturated aldehydes5-(Trialkylsilyl)cyclohex-2-enoneHigh enantioselectivity (98-99% ee), good yields organic-chemistry.org
L-Prolineα,β-Unsaturated aldehydes1,3-Cyclohexadien-1-alOne-pot synthesis, versatile organic-chemistry.org

Photochemical and Electrochemical Synthesis Strategies

Photochemical and electrochemical methods provide alternative energy sources to drive chemical reactions, often leading to unique reactivity and the formation of highly strained or complex molecules that are inaccessible through thermal methods. nih.gov

Photochemical electrocyclic reactions are a key strategy for the formation of cyclic systems. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules. For the photochemical electrocyclization of a conjugated diene, the ring closure proceeds via a disrotatory pathway. jove.com This principle allows for the stereospecific synthesis of substituted cyclobutenes and cyclohexadienes from acyclic precursors. While the photochemical ring-opening of 1,3-cyclohexadiene (B119728) is a well-studied process, the reverse reaction, a photochemical cyclization to form a cyclohexadiene, is also a viable synthetic strategy.

Electrochemical synthesis, which uses electricity to drive chemical transformations, is increasingly recognized as a powerful tool in organic chemistry. acs.org It offers a green and often highly selective method for bond formation. While the application of electrochemical methods to the direct synthesis of this compound is not widely reported, general electrochemical methods for the synthesis of dienes have been developed. For example, the homodimerization of biomass-derived 10-undecenoic acid to yield a diene has been achieved through an electrochemical process. acs.org The development of specific electrochemical methods for the synthesis of substituted cyclohexadienes remains an active area of research.

Reactivity and Transformation Studies of 1,5,5 Trimethylcyclohexa 1,3 Diene

Pericyclic Reactions of the Conjugated Diene System

Pericyclic reactions are a class of concerted reactions wherein the reorganization of bonding electrons occurs in a single step via a cyclic transition state. wikipedia.org For 1,5,5-trimethylcyclohexa-1,3-diene, the most significant of these are Diels-Alder cycloadditions and sigmatropic rearrangements.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a double or triple bond, known as a dienophile. wikipedia.orgmasterorganicchemistry.com This reaction is a cornerstone of synthetic organic chemistry due to its reliability and stereochemical control. The reaction is generally thermodynamically favorable as it converts two weaker π-bonds into two new, stronger σ-bonds. ucalgary.ca

In the context of the Diels-Alder reaction, this compound serves as the 4π-electron diene component. The reaction rate is significantly enhanced by the presence of electron-donating groups on the diene. libretexts.orgmasterorganicchemistry.comucalgary.ca The three methyl groups on the this compound scaffold act as electron-donating groups, making the diene electron-rich and thus highly reactive toward electron-poor dienophiles. masterorganicchemistry.com

The reaction proceeds in a concerted fashion, creating a bicyclic adduct with a new cyclohexene (B86901) ring. A variety of dienophiles can be employed, typically those bearing electron-withdrawing groups which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), facilitating the interaction with the diene's Highest Occupied Molecular Orbital (HOMO). libretexts.org

DienophileElectron-Withdrawing Group (EWG)Expected Product StructureReaction Conditions
Maleic Anhydride (B1165640)Anhydride (-C(O)OC(O)-)Tricyclic anhydride adductThermal (moderate heat)
AcroleinAldehyde (-CHO)Bicyclo[2.2.2]octene carboxaldehyde derivativeThermal or Lewis acid catalysis
Methyl AcrylateEster (-COOCH₃)Bicyclo[2.2.2]octene carboxylate derivativeThermal or Lewis acid catalysis
p-BenzoquinoneKetone (-C=O)Tricyclic dione (B5365651) adductThermal
Acetylene dicarboxylateEster (-COOR)Bicyclo[2.2.2]octadiene dicarboxylate derivativeThermal (often requires higher temperatures)

When the diene and dienophile moieties are present within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. masterorganicchemistry.com This process is synthetically valuable as it allows for the rapid construction of complex polycyclic systems in a single step. oregonstate.edu For an IMDA reaction to occur with this compound, a dienophile-containing tether would need to be attached to the ring, for instance, at the C-6 position.

Studies on closely related systems, such as 5-vinyl-1,3-cyclohexadienes, provide insight into the expected reactivity. These reactions typically form fused or bridged tricyclic frameworks. oregonstate.edufigshare.com The length and nature of the tether connecting the diene and dienophile are crucial in determining the feasibility and stereochemical outcome of the reaction. uh.edu IMDA reactions often proceed with high stereoselectivity, forming five- and six-membered rings most readily. masterorganicchemistry.com The reaction of a this compound derivative with a tethered dienophile is expected to yield a substituted tricyclo[3.2.1.0]octene system. oregonstate.edu

Substrate TypeTether Length (atoms)Resulting Ring SystemStereochemical Preference
Type I (Tether at C4 of diene system)3-4Fused [4.3.0] or [4.4.0] bicyclic systemCis-fused products are common uh.edu
5-Vinylcyclohexadiene derivative-Tricyclo[3.2.1.02,7]oct-3-ene oregonstate.eduDependent on dienophile geometry (E/Z) oregonstate.edu

The retro-Diels-Alder reaction is the microscopic reverse of the Diels-Alder cycloaddition and is favored at high temperatures. wikipedia.orgwikipedia.org This pericyclic reaction involves the fragmentation of a cyclohexene-type ring into a conjugated diene and a dienophile. wikipedia.org The adducts formed from this compound can undergo this reversion under thermal stress.

This process is driven by an increase in entropy as one molecule cleaves into two. masterorganicchemistry.com The retro-Diels-Alder reaction can be a key step in synthetic sequences, used to unmask or generate transient dienes or dienophiles that might be difficult to handle otherwise. wikipedia.org For example, heating a Diels-Alder adduct of this compound would regenerate the diene and the corresponding dienophile. wikipedia.orgmasterorganicchemistry.com The temperature required for the reaction depends on the stability of the adduct; highly stable adducts require more extreme temperatures to induce the retro reaction. wikipedia.org

A sigmatropic rearrangement is a concerted intramolecular reaction where a sigma-bonded atom or group migrates across a π-electron system, leading to a reorganization of the π-bonds. wikipedia.orglibretexts.org These reactions are classified by an order term [i,j], which denotes the number of atoms in each fragment involved in the bond migration. wikipedia.org

A wikipedia.orgscience.gov-hydrogen shift is a common sigmatropic rearrangement that occurs readily in cyclic 1,3-dienes under thermal conditions. libretexts.orgchemrestech.com According to the Woodward-Hoffmann rules, a thermal wikipedia.orgscience.gov-shift is a suprafacially allowed process, meaning the hydrogen atom moves across the same face of the π-system. libretexts.org

In substituted cyclopentadienes and cyclohexadienes, these shifts can lead to the isomerization of the starting material. For instance, 5-methylcyclopenta-1,3-diene rapidly equilibrates at room temperature to a mixture of its 1-methyl and 2-methyl isomers via successive wikipedia.orgscience.gov-hydrogen shifts. libretexts.orgvaia.com

For this compound, a wikipedia.orgscience.gov-hydrogen shift from the C-5 position is impossible due to the absence of hydrogen atoms at this quaternary center. However, the methylene (B1212753) hydrogens at the C-6 position are allylic and can potentially participate in a wikipedia.orgscience.gov-sigmatropic shift. This would involve the migration of a hydrogen atom from C-6 to C-2 of the diene system, resulting in the formation of an isomeric diene, 1,2,3-trimethyl-1,3-cyclohexadiene. While wikipedia.orgscience.gov-alkyl shifts are known, they generally have much higher activation barriers than the corresponding hydrogen shifts and are observed less frequently. wikipedia.org Therefore, the most probable sigmatropic rearrangement for this compound would be a wikipedia.orgscience.gov-hydrogen shift involving the C-6 hydrogens.

Sigmatropic Rearrangements

Electrocyclic Reactions

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular cyclization of a conjugated polyene, resulting in the formation of a new sigma (σ) bond and a cyclic compound. libretexts.org Conversely, the ring-opening of a cyclic compound to form a conjugated polyene is also an electrocyclic reaction. masterorganicchemistry.com The stereochemistry of these reactions is highly specific and is dictated by the principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules. The outcome, whether conrotatory or disrotatory, depends on whether the reaction is induced by heat (thermal conditions) or by light (photochemical conditions). libretexts.orgimperial.ac.uk

For this compound, which is a substituted cyclohexadiene, the relevant electrocyclic reaction is the ring-opening to form a corresponding substituted (Z)-1,3,5-hexatriene. As a cyclohexadiene system contains 4π electrons involved in the rearrangement, the stereochemical course is predictable.

Thermal Reaction: Under thermal conditions, a 4π-electron system undergoes a conrotatory ring-opening. This means the substituents at the termini of the breaking sigma bond rotate in the same direction (both clockwise or both counter-clockwise).

Photochemical Reaction: Under photochemical conditions, the system absorbs a photon, promoting an electron to a higher energy molecular orbital (the HOMO of the excited state). youtube.com This change in orbital symmetry dictates a disrotatory ring-opening for a 4π system, where the substituents rotate in opposite directions. imperial.ac.uklibretexts.org

The electrocyclic ring-opening of this compound would lead to the formation of 3,3,5-trimethyl-1,3,5-hexatriene. The stereochemistry of the newly formed double bond is determined by the reaction conditions.

Condition Process Predicted Product
Thermal (Heat, Δ)Conrotatory Ring-Opening(3E, 5Z)-3,5,5-trimethylhexa-1,3-diene
Photochemical (Light, hν)Disrotatory Ring-Opening(3Z, 5Z)-3,5,5-trimethylhexa-1,3-diene

Table 1: Predicted stereochemical outcomes for the electrocyclic ring-opening of this compound.

Addition Reactions to the Alkene Moieties

The conjugated diene system in this compound is susceptible to various addition reactions across its double bonds.

Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)

Electrophilic addition to conjugated dienes can proceed via 1,2-addition or 1,4-addition pathways, stemming from a common allylic carbocation intermediate. When an electrophile like HBr adds to this compound, the proton (H⁺) will add to a position that yields the most stable carbocation.

Protonation at C4 would generate a tertiary allylic carbocation, which is highly stabilized by resonance. The bromide ion (Br⁻) can then attack at either C3 (1,2-addition) or C5 (1,4-addition). However, due to the gem-dimethyl group at the C5 position, the 1,4-addition pathway is sterically hindered. Protonation at C1 would lead to a less stable secondary allylic carbocation. Therefore, the reaction predominantly proceeds through the more stable tertiary allylic carbocation.

The addition of hydrogen halides (HX) to alkenes is a classic example of an electrophilic addition reaction. masterorganicchemistry.compressbooks.pub The reaction with this compound is expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms, leading to the formation of the most stable carbocation intermediate. masterorganicchemistry.com

Reagent Predicted Major Product(s) Pathway
HBr3-Bromo-1,5,5-trimethylcyclohex-1-ene1,2-Addition
5-Bromo-1,3,3-trimethylcyclohex-1-ene1,4-Addition (less favored)
Br₂3,4-Dibromo-1,5,5-trimethylcyclohex-1-ene1,2-Addition
1,4-Dibromo-2,6,6-trimethylcyclohex-2-ene1,4-Addition

Table 2: Predicted products of electrophilic addition to this compound.

Radical Additions and Polymerization Studies

While less common for simple dienes than electrophilic additions, radical additions can be initiated in the presence of radical initiators (e.g., peroxides with HBr). Polymerization of cyclic dienes like 1,3-cyclohexadiene (B119728) is a known process, often catalyzed by transition metal complexes. researchgate.netpsu.edu By analogy, this compound could potentially undergo polymerization. The polymerization would likely proceed through a 1,4-addition mechanism, preserving one double bond within the polymer backbone. The bulky gem-dimethyl group might influence the polymer's stereochemistry and physical properties.

Catalytic Hydrogenation and Selective Reduction Pathways

Catalytic hydrogenation involves the addition of hydrogen (H₂) across double bonds in the presence of a metal catalyst. tcichemicals.com The complete hydrogenation of this compound yields 1,3,3-trimethylcyclohexane. However, selective reduction to form 1,5,5-trimethylcyclohexene (B3343059) is of significant interest.

Studies on the hydrogenation of the parent 1,3-cyclohexadiene have shown that high selectivity for cyclohexene can be achieved using palladium-based catalysts. researchgate.netresearchgate.net The selectivity is often dependent on the catalyst support, reaction temperature, and pressure. For this compound, the less substituted double bond (C3-C4) might be preferentially hydrogenated over the more substituted C1-C2 double bond under carefully controlled conditions.

Catalyst Conditions Primary Product Byproduct(s)
Pd/CHigh H₂ pressure, Room Temp.1,3,3-Trimethylcyclohexane-
Lindlar's Catalyst1 atm H₂, Room Temp.1,5,5-Trimethylcyclohex-1-ene1,3,3-Trimethylcyclohexane
Wilkinson's CatalystH₂ (1 atm), Benzene1,5,5-Trimethylcyclohex-1-eneMinor over-reduction

Table 3: Potential pathways for the catalytic hydrogenation of this compound.

Oxidation Chemistry

The double bonds in this compound are susceptible to oxidation, leading to the formation of epoxides and diols.

Selective Epoxidation and Dihydroxylation

Epoxidation is the reaction of an alkene with a peroxy acid (e.g., m-CPBA) or other oxidizing agents to form an epoxide. mdpi.com Due to the presence of two distinct double bonds, selective epoxidation is possible. The C1-C2 double bond is more electron-rich due to the methyl substituent, making it potentially more reactive towards electrophilic oxidizing agents. Therefore, treatment with one equivalent of an epoxidizing agent is expected to yield 1-methyl-7-oxa-6,6-dimethylbicyclo[4.1.0]hept-2-ene as the major product.

Dihydroxylation, the formation of a 1,2-diol, can be achieved using reagents like osmium tetroxide (OsO₄) for syn-dihydroxylation or through epoxide opening for anti-dihydroxylation. Similar to epoxidation, selective dihydroxylation of the more substituted double bond is anticipated.

Reagent Reaction Type Predicted Major Product
m-CPBA (1 equiv.)Epoxidation1-Methyl-7-oxa-6,6-dimethylbicyclo[4.1.0]hept-2-ene
OsO₄, NMOsyn-Dihydroxylation1,5,5-Trimethylcyclohex-3-ene-1,2-diol
1. m-CPBA; 2. H₃O⁺anti-Dihydroxylationtrans-1,5,5-Trimethylcyclohex-3-ene-1,2-diol

Table 4: Predicted outcomes for selective oxidation of this compound.

Ozonolysis and Cleavage Reactions

Ozonolysis is a powerful method for the cleavage of carbon-carbon double bonds. The reaction of this compound with ozone proceeds through the formation of an unstable primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide (1,2,4-trioxolane). This intermediate can then be worked up under reductive or oxidative conditions to yield a variety of carbonyl compounds.

The generally accepted Criegee mechanism for ozonolysis involves a 1,3-dipolar cycloaddition of ozone to the double bond to form the primary ozonide. This is followed by a retro-1,3-dipolar cycloaddition to give a carbonyl oxide and a carbonyl compound, which then recombine in a different orientation to form the secondary ozonide. Studies on similar cyclic dienes, such as 1,3-cyclohexadiene, have shown that the reaction can also proceed through alternative pathways, including hydrogen abstraction by ozone, although the Criegee mechanism is often dominant. rsc.org

Under typical reductive work-up conditions (e.g., using zinc dust or dimethyl sulfide), the ozonide is cleaved to yield keto-aldehydes. For this compound, cleavage of both double bonds would be expected to produce a mixture of products depending on the precise cleavage pattern.

Table 1: Predicted Ozonolysis Products of this compound (Reductive Work-up)

Cleavage SitePredicted Products
C1=C2 and C3=C4A dicarbonyl compound resulting from the cleavage of the ring.

Note: Specific experimental data on the ozonolysis of this compound is limited in publicly available literature. The products are predicted based on the established mechanisms of ozonolysis.

Allylic Oxidation

Allylic oxidation introduces an oxygen functional group at a position adjacent to a double bond. For this compound, the methylene group at C6 and the methyl group at C1 are potential sites for allylic oxidation. Reagents such as selenium dioxide (SeO₂) are commonly employed for this transformation.

The Riley oxidation, which uses selenium dioxide, is a well-established method for the allylic oxidation of olefins. The mechanism involves an ene reaction followed by a vtt.fiuva.es-sigmatropic rearrangement of the resulting allylseleninic acid intermediate to give an unstable species that hydrolyzes to the allylic alcohol.

Table 2: Potential Allylic Oxidation Products of this compound

ReagentPotential Product(s)
Selenium Dioxide (SeO₂)1,5,5-Trimethylcyclohexa-1,3-dien-6-ol
1-(Hydroxymethyl)-5,5-dimethylcyclohexa-1,3-diene

Acid- and Base-Catalyzed Transformations and Isomerizations

The conjugated diene system in this compound is susceptible to rearrangement under both acidic and basic conditions, leading to various isomeric structures, including aromatized products.

Aromatization Pathways

Acid-catalyzed isomerization of this compound can lead to the formation of aromatic compounds through a series of carbocation intermediates. Protonation of the diene can initiate a cascade of 1,2-hydride and methyl shifts, ultimately leading to a more stable aromatic system. The expected aromatic product would be a trimethylbenzene isomer. For instance, phenyl-substituted cyclohexadienals have been observed to undergo spontaneous aromatization, a process that can be accelerated and driven to completion with oxidizing agents like potassium permanganate. nih.gov

Skeletal Rearrangements

Under strongly acidic conditions, more profound skeletal rearrangements can occur, leading to the formation of different carbocyclic frameworks. These rearrangements are driven by the thermodynamic stability of the resulting carbocations and final products. While specific studies on this compound are scarce, related cyclic dienes are known to undergo complex rearrangements.

Base-catalyzed transformations can promote the isomerization of the double bonds within the ring. A strong base can deprotonate one of the allylic positions, forming a resonance-stabilized carbanion. Reprotonation at a different position can lead to a shift in the double bond positions, potentially resulting in the formation of other diene isomers. The isomerization of 1,4-cyclohexadiene (B1204751) to the more stable conjugated 1,3-cyclohexadiene is a well-documented example of such a process, often catalyzed by transition metal complexes in the presence of a base. researchgate.netnih.gov

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysts offer a powerful toolkit for the functionalization of dienes. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are widely used to form new carbon-carbon and carbon-heteroatom bonds. uva.es While specific examples involving this compound are not extensively reported, the diene system provides a handle for such transformations. For these reactions to occur, the diene would typically need to be converted into a suitable derivative, such as a vinyl halide or triflate.

Table 3: General Overview of Potential Transition Metal-Catalyzed Reactions

Reaction TypeCatalyst (General)Potential Substrate DerivativePotential Product Type
Suzuki-Miyaura CouplingPalladium complexesVinyl halide/triflateAryl- or vinyl-substituted diene
Heck CouplingPalladium complexesThe diene itselfSubstituted diene
HydrogenationPalladium, Rhodium, etc.The diene itselfTrimethylcyclohexene or Trimethylcyclohexane
DehydrogenationPalladium, Platinum, etc.The diene itselfTrimethylbenzene

Note: This table represents potential transformations based on general principles of transition metal catalysis. Specific experimental validation for this compound is required.

Mechanistic Investigations of 1,5,5 Trimethylcyclohexa 1,3 Diene Transformations

Elucidation of Reaction Pathways and Transition State Characterization

The transformations of 1,5,5-trimethylcyclohexa-1,3-diene are expected to be dominated by two primary types of pericyclic reactions: sigmatropic rearrangements and cycloadditions (specifically, the Diels-Alder reaction). The elucidation of these pathways involves characterizing the structures of transition states, which are the highest energy points along the reaction coordinate.

One of the most common transformations for 1,3-cyclohexadienes is the thermally allowed nih.govarxiv.org-sigmatropic hydrogen shift. libretexts.org This is a concerted process where a hydrogen atom migrates from one terminus of the conjugated π-system to the other. stereoelectronics.orgwikipedia.org For this to occur, the molecule must adopt a specific conformation that allows for the suprafacial migration of the hydrogen atom, meaning it stays on the same face of the π-system throughout the shift. libretexts.orgstereoelectronics.org The transition state for this reaction involves a cyclic array of six electrons (four from the π-system and two from the breaking C-H σ-bond), which is aromatic according to Hückel's rule for transition states. stereoelectronics.org

However, in the case of this compound, the presence of two methyl groups on the C5 carbon (the gem-dimethyl group) precludes the possibility of a nih.govarxiv.org-hydrogen shift originating from this position. A hydrogen shift would have to originate from the C6 methylene (B1212753) group, which is not part of the initial conjugated system. Therefore, the classic nih.govarxiv.org-hydrogen shift seen in the parent 1,3-cyclohexadiene (B119728) is blocked in this specific isomer. Instead, a potential, though less common, thermal rearrangement could be a nih.govarxiv.org-alkyl shift. These shifts are generally less favorable than hydrogen shifts. wikipedia.org

Another significant reaction pathway for 1,3-dienes is the photochemical electrocyclic ring-opening. nih.gov Upon absorption of ultraviolet light, 1,3-cyclohexadiene can undergo a conrotatory ring-opening to form a substituted 1,3,5-hexatriene. arxiv.orgnih.gov This reaction is governed by the Woodward-Hoffmann rules, which predict the stereochemical outcome based on the symmetry of the highest occupied molecular orbital (HOMO) of the reactant in its excited state. nih.gov For this compound, this would lead to the formation of a trimethyl-substituted hexatriene. The reaction is known to be incredibly fast, proceeding through a series of potential energy surfaces and conical intersections within femtoseconds. nih.govresearchgate.net

Furthermore, this compound can act as the diene component in a Diels-Alder reaction, a [4+2] cycloaddition with an alkene or alkyne (the dienophile). wikipedia.orgyoutube.com This reaction is also concerted and forms a new six-membered ring. wikipedia.org The transition state is characterized by a "boat-like" geometry where the diene and dienophile approach each other in parallel planes. The methyl groups on the diene would influence the regioselectivity and stereoselectivity of this reaction. masterorganicchemistry.com Computational studies on related Diels-Alder reactions involving 1,3-cyclohexadiene show that the reaction proceeds through a concerted, asynchronous six-membered cyclic transition state. researchgate.net

Kinetic Studies and Determination of Rate Constants

For pericyclic reactions, rate constants are highly dependent on the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to proceed. In the case of nih.govarxiv.org-sigmatropic shifts, these reactions typically require elevated temperatures, indicating a significant activation barrier. wikipedia.org For instance, gas-phase kinetic studies of deuterium-labeled cis,cis-1,3-cyclononadienes revealed an activation energy of 37.1 +/- 0.8 kcal/mol for the nih.govarxiv.org hydrogen shift. nih.gov

Theoretical studies on the nih.govarxiv.org-H shift in (Z)-hexa-1,3-diene, a simple acyclic model, have calculated rate constants using transition state theory. chemrestech.com These calculations demonstrate the influence of substituents on the reaction rate. For example, substituting a methyl group was found to affect the rate constant, suggesting that donor groups can favor the mechanism. chemrestech.com This implies that the C1-methyl group on this compound would likely influence the kinetics of any potential sigmatropic shifts or cycloadditions.

In Diels-Alder reactions, the rate is significantly influenced by the electronic nature of both the diene and the dienophile. youtube.com Electron-donating groups on the diene, such as the methyl groups in this compound, generally increase the reaction rate by raising the energy of the HOMO of the diene, leading to a smaller HOMO-LUMO gap with an electron-poor dienophile.

Activation Parameters (Ea, ΔS‡, ΔH‡)

Activation parameters provide thermodynamic insight into the transition state. The activation energy (Ea) has been discussed, while the enthalpy of activation (ΔH‡) is closely related to it. The entropy of activation (ΔS‡) reflects the change in orderliness in moving from the reactants to the transition state.

For concerted reactions like sigmatropic shifts and Diels-Alder reactions, the transition state is highly ordered, leading to a negative value for the entropy of activation (ΔS‡). This is because multiple atoms must come together in a specific orientation. For example, kinetic measurements for the thermal reversion of a transient species formed from N-analogs of thiathiophthenes yielded ΔS‡ values between –10 and –30 e.u. (entropy units), indicative of a cyclic, ordered transition state. researchgate.net Similarly, the thermal nih.govarxiv.org hydrogen shifts in deuterated cis,cis-1,3-cyclononadienes showed a ΔS‡ of -9.0 +/- 0.3 e.u. nih.gov

While specific values for this compound are unavailable, we can infer from analogous systems. A computational study on the nih.govarxiv.org-H shift in (Z)-hexa-1,3-diene provides a useful comparison.

ParameterValue (for nih.govarxiv.org-H shift in (Z)-hexa-1,3-diene)Reference
Activation Energy (Ea)133.273 kJ/mol chemrestech.com
Gibbs Free Energy of Activation (ΔG‡)-15.301 kJ/mol (for the overall reaction) chemrestech.comchemrestech.com
Activation Energy with CH3 substituent142.019 kJ/mol chemrestech.com

Influence of Temperature and Reagent Ratios

Temperature has a significant effect on the rates of these transformations, as described by the Arrhenius equation. Higher temperatures are generally required to overcome the activation barriers of thermal rearrangements. wikipedia.org Computational studies on (Z)-hexa-1,3-diene show a linear relationship between the rate constant and temperature up to about 630 K, after which the rate increases exponentially. chemrestech.com This indicates that at higher temperatures, these reactions become very rapid.

In bimolecular reactions like the Diels-Alder reaction, the ratio of reagents can influence the reaction outcome, particularly if side reactions or equilibria are involved. For this compound acting as a diene, using an excess of the dienophile would, according to Le Chatelier's principle, drive the reaction towards the product.

Isotope Labeling Experiments for Mechanism Probing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracking the position of atoms throughout a transformation. nih.govyoutube.com By replacing a specific atom with one of its heavier isotopes (e.g., hydrogen with deuterium (B1214612), or ¹²C with ¹³C), chemists can follow the bond-breaking and bond-forming steps.

For example, in the study of sigmatropic shifts, deuterium labeling is classic proof of the migration pathway. libretexts.org If this compound were synthesized with a deuterium atom at a specific position on the C6 methylene group, a nih.govarxiv.org-deuterium shift would result in the scrambling of the deuterium label to the C2 position. Observing the specific stereochemical course of this migration (suprafacial or antarafacial) would provide direct evidence for the concerted nature of the reaction, as predicted by the Woodward-Hoffmann rules. libretexts.org

Similarly, in Diels-Alder reactions, isotopic labeling of one of the carbons in the diene or dienophile can confirm the connectivity in the resulting adduct, verifying the regiochemistry of the cycloaddition. researchgate.net While no specific isotope labeling studies on this compound have been reported in the searched literature, this methodology remains a critical tool for probing the mechanisms of its potential reactions. nih.govresearchgate.netnih.gov

Solvent Effects on Reactivity and Selectivity

While many pericyclic reactions are considered to be relatively insensitive to solvent effects, particularly those involving purely hydrocarbon reactants, solvents can influence the rate and selectivity of transformations involving polar molecules or transition states with significant charge separation. researchgate.net

For Diels-Alder reactions, the effect of the solvent is more pronounced when polar functional groups are present. researchgate.net Although this compound is a hydrocarbon, its reaction with a polar dienophile could show solvent-dependent kinetics. Theoretical studies on the related nih.govarxiv.org-H shift in (Z)-hexa-1,3-diene showed that the reaction is more favorable in water than in cyclohexane (B81311) or in a vacuum, indicating that the medium can control the reaction. chemrestech.com The predicted activation energy for the shift was significantly lower in water (132.950 kJ/mol) compared to cyclohexane (4540.461 kJ/mol), highlighting a substantial solvent effect. chemrestech.com

SolventCalculated Rate Constant (for nih.govarxiv.org-H shift in (Z)-hexa-1,3-diene)Reference
Vacuum2.7876 x 10⁻¹¹ cm³/molecule/s chemrestech.com
Cyclohexane2.9170 x 10⁻¹¹ cm³/molecule/s chemrestech.com
Water3.1789 x 10⁻¹¹ cm³/molecule/s chemrestech.com

In photochemical reactions, the solvent can influence the lifetime of excited states and the efficiency of intersystem crossing or internal conversion, potentially affecting the quantum yield of the ring-opening reaction. However, studies on some photochromic systems have found the ring-closure reaction to be robust and not strongly altered by the solvent environment. nih.gov

Stereochemical Analysis of Reaction Mechanisms

Stereochemistry is fundamental to understanding pericyclic reaction mechanisms, as the spatial arrangement of atoms in the product is directly related to the pathway of the reaction.

As mentioned, the photochemical electrocyclic ring-opening of 1,3-cyclohexadienes is a stereospecific conrotatory process. nih.gov This means that the substituents on the breaking C-C bond rotate in the same direction (both clockwise or both counterclockwise) to form the product. The specific stereoisomer of the resulting trimethyl-substituted hexatriene would be a direct consequence of this mechanistic constraint.

In the Diels-Alder reaction, the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com For example, if this compound reacts with a cis-dienophile, the substituents on the dienophile will be cis in the final adduct. Furthermore, when cyclic dienes are used, two diastereomeric products, endo and exo, can be formed. masterorganicchemistry.com The "endo rule" states that the electron-withdrawing groups of the dienophile tend to occupy the endo position, which is sterically more hindered but electronically favored due to secondary orbital interactions. youtube.com Therefore, the reaction of this compound with a dienophile like maleic anhydride (B1165640) would be expected to favor the endo adduct. The stereochemical course of such reactions provides strong evidence for a concerted mechanism. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1,5,5 Trimethylcyclohexa 1,3 Diene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of the nuclei within 1,5,5-trimethylcyclohexa-1,3-diene, offering insights into its connectivity and dynamic properties.

High-field NMR provides the necessary resolution to distinguish between the various proton and carbon signals in the molecule. Multi-dimensional NMR techniques further unravel the intricate network of couplings.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY spectra would show correlations between the vinyl protons and the allylic methylene (B1212753) protons, helping to trace the connectivity within the cyclohexadiene ring. sdsu.eduprinceton.edu

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edulibretexts.org It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the protons of the gem-dimethyl groups at the C5 position would show a cross-peak to the C5 carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity. This is particularly useful for determining stereochemistry and conformational preferences. princeton.edumdpi.com In this compound, NOESY could reveal interactions between the C1-methyl group and the C6 methylene protons, providing information about the ring's conformation.

A representative, though not exhaustive, summary of expected NMR data is presented below. Actual chemical shifts can vary based on the solvent and experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) HMBC Correlations (from ¹H)
C1-CH₃ ~1.7 ~23 C1, C2, C6
H2 ~5.4 ~122 C1, C3, C4
H3 ~5.6 ~129 C1, C2, C4, C5
H4 ~2.1 ~35 C2, C3, C5, C6
C5-(CH₃)₂ ~1.0 ~28 C4, C5, C6

| H6 | ~2.2 | ~42 | C1, C2, C4, C5 |

Data is estimated based on typical values for similar structures and may not represent definitive experimental results.

The cyclohexadiene ring is not planar and can undergo conformational changes. Variable temperature (VT) NMR is a powerful technique to study these dynamic processes. researchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. hi.is This can provide thermodynamic data about the energy difference between conformers and the activation energy for their interconversion. For this compound, VT-NMR could elucidate the equilibrium between different ring conformations, such as twisted-boat or envelope forms.

While solution-state NMR provides information about molecules in a dynamic state, solid-state NMR (ssNMR) can offer insights into the structure and conformation of molecules in the solid phase. For derivatives of this compound or related systems that are crystalline, ssNMR can be used to determine internuclear distances and torsion angles with high precision. This technique is particularly valuable when single crystals suitable for X-ray crystallography are not available. Studies on related silacyclohexane (B14727737) derivatives have demonstrated the power of combining ssNMR with quantum chemical calculations to understand conformational preferences in the solid state. chemrxiv.org

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of this compound. researchgate.net

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of a molecule with very high accuracy (typically to four or more decimal places). rsc.org This precision allows for the determination of the exact molecular formula. For this compound (C₉H₁₄), the expected monoisotopic mass is approximately 122.1096 Da. nih.gov HRMS can distinguish this from other compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion (in this case, the molecular ion of this compound), which is then fragmented, and the resulting fragment ions are analyzed. This technique provides valuable information about the structure of the molecule by revealing its characteristic fragmentation patterns.

For this compound, common fragmentation pathways would likely involve the loss of methyl groups and retro-Diels-Alder reactions.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Proposed Fragment Plausible Loss
122 [C₉H₁₄]⁺ Molecular Ion
107 [C₈H₁₁]⁺ Loss of a methyl radical (•CH₃)
91 [C₇H₇]⁺ Loss of a propyl radical (•C₃H₇) or sequential losses
79 [C₆H₇]⁺ Retro-Diels-Alder fragmentation

| 77 | [C₆H₅]⁺ | Further fragmentation of the [C₇H₇]⁺ ion |

These proposed fragments are based on general principles of mass spectrometry and the structure of the compound. The relative abundances of these fragments would be determined experimentally.

The fragmentation pattern serves as a fingerprint for the molecule, aiding in its identification and differentiation from isomers.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation to conventional mass spectrometry. In IMS-MS, ions are separated based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. This separation, which occurs on a millisecond timescale, is based on the ion's rotationally averaged collision cross-section (CCS), a parameter related to its three-dimensional structure.

While specific IMS-MS studies on this compound are not prominently available in the literature, the technique offers significant potential for its characterization. For a compound with the molecular formula C9H14, numerous structural isomers exist, including other trimethylcyclohexadienes, which may be difficult to distinguish by mass spectrometry alone due to their identical mass-to-charge ratio. IMS could provide a means to separate these isomers in the gas phase, as their different substitution patterns would likely result in distinct shapes and, therefore, different drift times or CCS values.

Furthermore, IMS-MS could be employed to investigate the gas-phase conformational landscape of the this compound cation. Different conformers of the ion, if stable enough to exist in the gas phase, could potentially be separated by their distinct CCS values, providing insights into the molecule's intrinsic structural preferences in the absence of solvent.

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. ksu.edu.sa IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa In contrast, Raman spectroscopy measures the inelastic scattering of incident light (typically from a laser) resulting from changes in the molecule's polarizability during a vibration. ksu.edu.sa These two methods are often complementary, as vibrations that are weak or inactive in IR may be strong in Raman, and vice versa.

Analysis of Characteristic Vibrational Modes of the Diene System

The conjugated diene system within the cyclohexadiene ring is the most prominent feature of this compound and gives rise to characteristic vibrational modes. The C=C stretching vibrations of the conjugated system are particularly informative. In conjugated dienes, these modes typically appear as two distinct bands due to symmetric and asymmetric stretching combinations. For cyclic dienes, these are expected in the 1500–1650 cm⁻¹ region. The C–H stretching vibrations associated with the vinyl protons (=C-H) are expected to appear above 3000 cm⁻¹, while the C-H bonds of the methyl and methylene groups will have stretches just below 3000 cm⁻¹.

Below is a table of expected characteristic vibrational frequencies for the diene moiety of this compound based on data for similar compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Asymmetric C=C Stretch1600 - 1650Medium to StrongMedium
Symmetric C=C Stretch1550 - 1600VariableStrong
Vinyl =C-H Stretch3010 - 3050MediumMedium
Out-of-plane =C-H Bending850 - 950StrongWeak
CH₃ Asymmetric/Symmetric Deformation1375 - 1470MediumMedium
CH₃ Rocking1010 - 1070Weak to MediumWeak to Medium

Table 1: Predicted characteristic vibrational modes for the diene system and methyl groups of this compound.

Conformational Analysis using IR/Raman

The cyclohexa-1,3-diene ring is not planar and adopts a puckered conformation. The presence of the gem-dimethyl group at the C5 position significantly influences the ring's conformational preferences. Conformational analysis of substituted cyclohexadienes can be effectively performed using variable-temperature IR and Raman spectroscopy. researchgate.net

Electronic Spectroscopy and Related Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy and Chromophore Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The part of a molecule responsible for this absorption is known as a chromophore. libretexts.org In this compound, the chromophore is the conjugated diene system.

Conjugated dienes exhibit an intense π → π* electronic transition. libretexts.org The wavelength of maximum absorption (λmax) is sensitive to the structure of the diene. For the parent acyclic diene, 1,3-butadiene, the λmax is 217 nm. libretexts.org Constraining the diene in a six-membered ring, as in cyclohexa-1,3-diene, results in a bathochromic shift (a shift to longer wavelength), with a λmax of 259 nm. docbrown.info

The presence of alkyl substituents on the diene system further shifts the λmax to longer wavelengths. The Woodward-Fieser rules can be used to predict the λmax for substituted dienes.

Base Value/ContributionWavelength (nm)
Base value for a homoannular diene253
Contribution of 3 alkyl substituents3 x 5 = 15
Predicted λmax 268

Table 2: Predicted λmax for this compound using Woodward-Fieser Rules.

The base value for a homoannular (diene in one ring) conjugated system is 253 nm. Each alkyl substituent attached to the double bond system adds approximately 5 nm to the base value. In this compound, there is one methyl group at C1 and two at C5 (one of which is on a carbon of the diene system). However, for predictive rules, the key substituents are those directly on the C=C-C=C framework. The methyl group at C1 and the ring residue at C4 count as two substituents. The C5-methyl group is not directly on the conjugated system. Thus, a more standard calculation might consider two alkyl substituents (the C1-methyl and the C4-C5 bond as a ring residue), predicting a λmax around 263 nm. The actual measured value would provide definitive characterization.

Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Chiral Derivatives

This compound is an achiral molecule and therefore does not exhibit a signal in circular dichroism (CD) or vibrational circular dichroism (VCD) spectroscopy. However, these techniques are indispensable for the stereochemical analysis of its chiral derivatives.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral chromophore. ru.nl If a chiral center were introduced into the this compound structure—for instance, by replacing one of the C5 methyl groups with a different substituent—the resulting molecule would be chiral. The conjugated diene chromophore would exist in a chiral environment, giving rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be used to determine the absolute configuration of the chiral derivative, often by comparison with theoretical calculations. ru.nlrsc.org

VCD is the infrared analogue of CD, measuring the differential absorption of left and right circularly polarized IR radiation for vibrational transitions. researchgate.net VCD is a powerful tool for determining the absolute configuration of chiral molecules, even those without a UV-Vis chromophore. nih.gov For a chiral derivative of this compound, VCD spectra would provide a rich fingerprint of its stereochemistry. By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. researchgate.net Furthermore, VCD is highly sensitive to the conformational preferences of molecules in solution, providing detailed structural information that complements data from other techniques like NMR. rsc.org

X-ray Crystallography of Co-crystals or Crystalline Derivatives

Direct single-crystal X-ray diffraction analysis of this compound is challenging due to its liquid state at room temperature and relatively low melting point. However, the powerful technique of X-ray crystallography can be applied by forming crystalline derivatives or co-crystals of the compound. Co-crystallization is a strategic approach used in the pharmaceutical and materials sciences to create stable, crystalline solid forms of compounds that are otherwise difficult to crystallize. nih.gov This involves combining the target compound with a carefully selected co-former molecule, leading to a new crystalline structure held together by non-covalent interactions, such as hydrogen bonds. nih.gov

For a compound like this compound, a suitable co-former would be a molecule capable of forming specific interactions with the diene system or its alkyl groups. The resulting co-crystal could then be analyzed using single-crystal X-ray diffraction. This analysis provides precise data on bond lengths, bond angles, and the three-dimensional arrangement of atoms within the crystal lattice. mdpi.com

Alternatively, a crystalline derivative of this compound could be synthesized. For instance, a reaction that introduces a polar functional group capable of forming strong intermolecular interactions could yield a solid product suitable for crystallographic analysis. The structural data obtained from the derivative would provide invaluable, albeit indirect, information about the conformation and stereochemistry of the parent cyclohexadiene ring. For example, analysis of a metal complex derivative, such as an iron-containing cyclohexadienyl complex, can reveal that the six carbon atoms of the ring are highly nonplanar. mdpi.com

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from its various isomers and other volatile organic compounds (VOCs).

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the identification and quantification of volatile compounds like this compound. brjac.com.br This method combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry. brjac.com.br

In a typical GC-MS analysis, the sample is introduced into the instrument, where it is vaporized. The volatile components are then carried by an inert gas (the mobile phase) through a long, thin capillary column (the stationary phase). Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. For complex samples, solid-phase microextraction (SPME) may be used for sample preparation, where a coated fiber is exposed to the sample's headspace to adsorb and concentrate volatile analytes before injection into the GC. nih.gov

As each separated component exits the GC column, it enters the mass spectrometer. The molecules are ionized, typically by electron ionization (EI), which fragments them into a unique pattern of charged ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint for identification. ub.edu By comparing the obtained mass spectrum with libraries of known spectra, such as the NIST Mass Spectrometry Data Center, confident identification of the compound is possible. nist.gov

Table 1: Illustrative GC-MS Parameters for Volatile Compound Analysis

ParameterSettingPurpose
Injection Mode Split/SplitlessControls the amount of sample entering the column.
Injector Temperature 240 - 250 °CEnsures rapid vaporization of the sample. brjac.com.brnih.gov
Column Type Capillary (e.g., DB-5MS, MXT-5)Provides high-resolution separation of volatile compounds. brjac.com.brub.edu
Oven Program Temperature Gradient (e.g., 45°C to 240°C)Separates compounds based on their boiling points and polarity. brjac.com.br
Carrier Gas Helium or HydrogenTransports the analytes through the column. brjac.com.br
Ionization Mode Electron Ionization (EI) at 70 eVFragments molecules to produce a characteristic mass spectrum.
Mass Analyzer QuadrupoleSeparates ions based on their mass-to-charge ratio. ub.edu
Scan Range 15 - 600 m/zDetects a wide range of fragment ions for compound identification. brjac.com.br

While GC-MS is ideal for volatile compounds, High-Performance Liquid Chromatography (HPLC) offers a complementary method, particularly for less volatile derivatives or for preparative separation to isolate impurities. sielc.com For a non-polar compound like this compound, a reverse-phase (RP) HPLC method would be employed.

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com The compound is separated based on its hydrophobicity; more non-polar compounds are retained longer on the column. Advanced detectors can enhance the analytical power of HPLC. While a standard UV detector may have limited utility for this compound due to its chromophore, a mass spectrometer (LC-MS) can be coupled to the HPLC system for definitive identification of eluting peaks. Other advanced detectors include charged aerosol detectors (CAD) or evaporative light scattering detectors (ELSD), which are useful for non-UV-absorbing compounds.

Table 2: Representative Reverse-Phase HPLC Conditions

ParameterSettingDescription
Column Newcrom R1 or similar C18 columnA reverse-phase column with a non-polar stationary phase. sielc.com
Mobile Phase Acetonitrile/Water mixtureA polar solvent system; the ratio is optimized for desired separation. sielc.com
Flow Rate 1.0 mL/minThe rate at which the mobile phase passes through the column.
Detector MS, CAD, ELSDMass spectrometry (MS) for identification; CAD or ELSD for universal detection. sielc.com
Column Temperature Ambient or controlled (e.g., 40 °C)Affects retention times and peak shapes.

Chiral chromatography is a specialized sub-category of chromatography used to separate enantiomers—stereoisomers that are non-superimposable mirror images of each other. gcms.cz While this compound itself is an achiral molecule (it does not have a chiral center and possesses a plane of symmetry), this technique is indispensable for analyzing related chiral isomers or derivatives. For example, isomers like (5S)-1,5,6-trimethylcyclohexa-1,3-diene are chiral and would require such methods for stereochemical analysis. nih.gov

The separation is achieved by using a chiral stationary phase (CSP) in either a GC or HPLC column. nih.gov These stationary phases are themselves enantiomerically pure and interact differently with the two enantiomers of a chiral analyte, causing one to be retained longer than the other, thus enabling their separation. gcms.cz

The determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample, is a primary application. uma.es After separating the enantiomers, the relative peak areas from the chromatogram are used to calculate the e.e. researchgate.net This analysis is critical in fields where the stereochemistry of a molecule dictates its biological activity or physical properties. nih.gov Chiral HPLC can be coupled with detectors like circular dichroism (CD) detectors, which provide specific information about the chiroptical properties of the separated enantiomers, sometimes allowing for the determination of e.e. without needing pure enantiomer standards. uma.esresearchgate.net

Derivatization and Analog Development Based on 1,5,5 Trimethylcyclohexa 1,3 Diene

Functionalization Strategies for the Diene System

The reactivity of the conjugated diene system in 1,5,5-trimethylcyclohexa-1,3-diene allows for a range of functionalization strategies. These methods introduce new atoms and functional groups, leading to a diverse array of derivatives with potentially novel properties.

The introduction of heteroatoms, such as halogens, onto the diene framework is a key strategy for creating versatile synthetic intermediates. For instance, the chlorination of this compound can lead to the formation of compounds like 3-chloro-1,5,5-trimethylcyclohexa-1,3-diene (B14544650). nih.gov These halogenated derivatives serve as precursors for further transformations, including cross-coupling reactions and the introduction of other functional groups.

Table 1: Examples of Halogenated Derivatives

Compound Name Molecular Formula CAS Number

Data sourced from PubChem CID 71390764 nih.gov

The synthesis of derivatives containing oxygen, nitrogen, and sulfur expands the chemical space accessible from this compound.

Oxygenated Derivatives: An important oxygenated derivative is safranal (B46814), which is 2,6,6-trimethylcyclohexa-1,3-diene-1-carbaldehyde. wikipedia.org Safranal is a key component of saffron and is formed from the enzymatic or thermal degradation of picrocrocin. wikipedia.org The synthesis of such carbonyl-containing analogs highlights the potential for oxidation reactions on the diene ring or its substituents.

Nitrogenated and Sulfur-Containing Derivatives: The introduction of nitrogen and sulfur can be achieved through various synthetic routes. For example, the reaction of dienes with iron carbonyls in the presence of thiols is a common method for producing sulfur-containing organometallic complexes. nih.gov While direct nitrogenation or sulfenylation of this compound is less commonly documented in readily available literature, general methods for diene functionalization suggest the feasibility of such transformations. These could include cycloaddition reactions with nitrogen- or sulfur-containing dienophiles or transition metal-catalyzed amination or thiolation reactions.

Stereoselective Derivatization and Chiral Analog Synthesis

The development of stereoselective reactions is crucial for the synthesis of chiral molecules with specific biological activities or material properties. For cyclic dienes, stereocontrol can be exerted during addition reactions or through the use of chiral catalysts.

Research into the synthesis of chiral derivatives of similar cyclohexene (B86901) systems, such as the synthesis of enantiomerically enriched R-(+)-isophoryl acetate (B1210297) through biotransformation using lipases, indicates that enzymatic methods could be a viable approach for the stereoselective functionalization of this compound and its derivatives. google.com Asymmetric catalytic complexation of prochiral cyclohexa-1,3-dienes with iron pentacarbonyl using chiral 1-azabutadienes can afford chiral non-racemic complexes, a strategy that could potentially be applied to the 1,5,5-trimethyl substituted system. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions of Substituted Diene Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.orgyoutube.com For derivatives of this compound, such as the halogenated analogs mentioned earlier, these reactions open pathways to a wide range of more complex structures. Reactions like the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, are widely used to create biaryl compounds and conjugated systems. libretexts.org

A hypothetical Suzuki coupling reaction involving 3-chloro-1,5,5-trimethylcyclohexa-1,3-diene and a boronic acid (R-B(OH)₂) would proceed in the presence of a palladium catalyst and a base to yield a new derivative with a substituent at the 3-position. The efficiency of such reactions often depends on the choice of ligands for the palladium catalyst. libretexts.orgnih.gov

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partners Bond Formed
Suzuki-Miyaura Coupling Organoboron compound + Organic halide/triflate C-C
Stille Coupling Organotin compound + Organic halide C-C
Heck Reaction Alkene + Organic halide C-C

Design and Synthesis of Conformationally Restricted Analogs

Creating conformationally restricted analogs of flexible molecules is a common strategy in medicinal chemistry and materials science to enhance potency, selectivity, or physical properties. For this compound, this can be achieved by introducing additional rings or rigidifying structural elements.

One approach is through intramolecular reactions of suitably functionalized derivatives. For example, intramolecular cyclization of a derivative containing a hydroxyl group could lead to a bicyclic ether, thereby locking the conformation of the original six-membered ring. nih.gov The design of such analogs often relies on computational modeling to predict the conformational effects of structural modifications.

Development of Organometallic Complexes Incorporating the Diene Ligand

The conjugated diene system of this compound is an excellent ligand for transition metals. The formation of organometallic complexes can significantly alter the reactivity of the diene and enable novel transformations.

Iron tricarbonyl complexes of dienes are particularly well-studied. wikipedia.orguwindsor.ca These complexes are typically formed by reacting the diene with an iron carbonyl source, such as iron pentacarbonyl (Fe(CO)₅) or diiron nonacarbonyl (Fe₂(CO)₉). uwindsor.ca The Fe(CO)₃ group acts as a protecting group for the diene, preventing it from undergoing reactions like Diels-Alder cycloadditions. wikipedia.org Furthermore, the complexation can activate the diene system or adjacent positions towards nucleophilic attack. rsc.orguwindsor.ca

Table 3: Representative Organometallic Complexes of Dienes

Metal Typical Formula Preparation Method
Iron (diene)Fe(CO)₃ Reaction with Fe(CO)₅ or Fe₂(CO)₉

Data synthesized from various sources on organometallic chemistry. wikipedia.orguwindsor.ca

The development of these complexes not only provides a means to control the reactivity of the diene but also opens up possibilities for their use as catalysts or in materials applications.

Role of 1,5,5 Trimethylcyclohexa 1,3 Diene in Complex Chemical Systems and Pathways

Biosynthetic Pathways and Natural Occurrence Chemistry

There is limited evidence to suggest that 1,5,5-trimethylcyclohexa-1,3-diene occurs naturally or is a product of common biosynthetic pathways in organisms. Its significance is more pronounced in synthetic chemistry, where it can be derived from industrially important compounds.

The synthesis of this compound is closely linked to the chemistry of isophorone (B1672270), a widely produced α,β-unsaturated cyclic ketone. wikipedia.orgmdpi.com Isophorone is synthesized on a large scale through the self-condensation of acetone (B3395972) in the presence of a base catalyst like potassium hydroxide. wikipedia.orgresearchgate.net This process involves a series of aldol (B89426) condensation and dehydration reactions, with diacetone alcohol and mesityl oxide as key intermediates. wikipedia.org

While not a biological process, the synthesis of isophorone from a simple and ubiquitous precursor like acetone provides an indirect link to biochemical building blocks. The subsequent transformation of isophorone can lead to this compound, although this is not the primary industrial application of isophorone.

Currently, there is a lack of specific research detailing the enzymatic transformations that directly produce or metabolize this compound. However, the broader class of cyclohexadienes is involved in certain biological pathways. For instance, chorismic acid, an intermediate in the shikimate pathway, possesses a cyclohexadiene core. wikipedia.org This suggests that while no specific enzymes are known to act on this compound, the general structural motif is recognized in biological systems.

Research into biomimetic systems involving this compound is not extensively documented. However, the reactivity of the diene system is of interest in synthetic chemistry that may mimic certain aspects of biological processes, such as cycloaddition reactions.

Participation in Cascade and Multicomponent Reactions

Cascade and multicomponent reactions are efficient synthetic strategies that form multiple chemical bonds in a single operation, often leading to complex molecular architectures. orgsyn.orggoogle.com While specific examples of this compound as a reactant in documented cascade or multicomponent reactions are scarce, its inherent reactivity as a conjugated diene makes it a potential candidate for such transformations.

The most characteristic reaction of conjugated dienes is the Diels-Alder reaction, a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.comlibretexts.org this compound can, in principle, react with a dienophile to yield bicyclic adducts. The substitution pattern on the diene will influence the regioselectivity and stereoselectivity of such reactions.

The synthesis of isophorone from acetone can be viewed as a cascade-like process, involving sequential aldol additions and condensations. researchgate.net This highlights how complex cyclic structures can arise from simple acyclic precursors in a series of reactions that can be carried out in a single pot.

Transformations in Environmental Chemistry (e.g., Atmospheric Oxidation Products)

The environmental fate of this compound, particularly its atmospheric chemistry, is not well-studied. However, its potential transformations can be inferred from the known atmospheric oxidation of similar volatile organic compounds (VOCs), such as other cyclohexadienes and trimethylbenzenes. mdpi.com

The primary atmospheric oxidants are the hydroxyl radical (•OH), ozone (O₃), and the nitrate (B79036) radical (NO₃). The reaction of this compound with these oxidants would likely initiate a complex series of reactions leading to the formation of secondary organic aerosols (SOA).

The reaction with •OH would likely proceed via addition to the double bonds, followed by the addition of molecular oxygen to form a peroxy radical (RO₂). These peroxy radicals can undergo various reactions, including unimolecular isomerization or bimolecular reactions with nitric oxide (NO) or hydroperoxy radicals (HO₂), leading to a variety of oxygenated products such as alcohols, ketones, and nitrates. mdpi.com The presence of the trimethyl substitution would influence the reaction rates and the specific products formed.

Ozonolysis, the reaction with ozone, would lead to the formation of a primary ozonide, which would then decompose to form a Criegee intermediate and a carbonyl compound. These intermediates are highly reactive and contribute to the formation of other atmospheric pollutants.

The following table summarizes the potential atmospheric oxidation reactions of this compound:

Reactant Potential Primary Products Significance
Hydroxyl Radical (•OH)Hydroxy-substituted radicals, leading to peroxy radicals and subsequent oxygenated products.A major daytime degradation pathway for VOCs.
Ozone (O₃)Primary ozonides, Criegee intermediates, carbonyl compounds.An important degradation pathway, especially in polluted environments.
Nitrate Radical (NO₃)Nitro-substituted radicals, leading to organic nitrates.A significant degradation pathway during nighttime.

Role in Material Chemistry as a Building Block

While this compound itself is not a common end-product in material chemistry, its precursor, isophorone, is a crucial intermediate in the synthesis of various polymers. wikipedia.orgresearchgate.net The chemistry of isophorone and its derivatives is central to the production of specialty polyamides and polyurethanes.

The hydrogenation of isophorone yields 3,3,5-trimethylcyclohexanone, which can be used to produce specialty polycarbonates with enhanced thermal stability. wikipedia.org Furthermore, isophorone can be converted to isophorone diamine, which is a monomer used in the synthesis of polyamides and epoxy resins. researchgate.net

A significant application of isophorone is in the production of isophorone diisocyanate (IPDI). IPDI is a key component in the manufacturing of light-stable polyurethanes, which are used in coatings, adhesives, and elastomers. The synthesis of these materials often involves intermediates that are structurally related to this compound.

The following table outlines the key compounds derived from isophorone that are used in material chemistry:

Isophorone Derivative Synthesis Pathway from Isophorone Application in Material Chemistry
3,3,5-TrimethylcyclohexanonePartial hydrogenationPrecursor for specialty polycarbonates and polyamides. wikipedia.orggoogle.com
Isophorone DiamineReductive amination of isophorone nitrileMonomer for polyamides and curing agent for epoxy resins. researchgate.net
Isophorone Diisocyanate (IPDI)Multi-step synthesis involving isophorone diamineMonomer for light-stable polyurethanes. wikipedia.org

Future Research Directions and Unexplored Avenues for 1,5,5 Trimethylcyclohexa 1,3 Diene Research

Development of Novel and Sustainable Synthetic Routes

Current synthetic knowledge of 1,5,5-trimethylcyclohexa-1,3-diene is limited, with existing literature alluding to specific, but not necessarily optimized, production methods. One documented reaction shows its formation in a 53% yield from the reaction of a lithiated O-(trimethylsilyl)-cyanohydrin with an α,β-unsaturated ketone. vdoc.pub Another related synthesis involves the preparation of 4,6,6-trimethyl-2-trimethylsiloxycyclohexa-1,3-diene from isophorone (B1672270), suggesting that derivatives of isophorone are viable precursors. orgsyn.org

Future research should focus on developing more efficient, scalable, and sustainable synthetic strategies. Key avenues for exploration include:

Green Chemistry Approaches: Investigating syntheses that utilize greener solvents (like water or deep eutectic solvents), reduce the number of synthetic steps, and employ catalytic systems over stoichiometric reagents. mdpi.com The use of biocatalysis or electrosynthesis could offer novel, environmentally benign pathways.

Atom Economy Optimization: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, minimizing waste. This could involve re-evaluating classical diene syntheses, such as dehydration of allylic alcohols or dehydrohalogenation of halo-alkenes, under modern catalytic conditions.

Flow Chemistry Synthesis: Adapting existing or new synthetic methods to continuous flow reactors. This could improve reaction control, enhance safety, and facilitate easier scale-up compared to batch processing.

Exploration of Unconventional Reactivity Patterns and Niche Reactions

The reactivity of this compound is primarily defined by its conjugated π-system, making it a candidate for various cycloaddition reactions. While Diels-Alder reactions are expected, exploring less common transformations could unlock new applications. mdpi.comlibretexts.org

[2+2] Cycloadditions: Research has shown that this compound undergoes [2+2] cycloaddition with dichloroketene (B1203229). researchgate.netresearchgate.net Future work could explore this reactivity with a wider range of ketenes and alkenes, including photochemical [2+2] cycloadditions, to synthesize complex cyclobutane-containing structures. libretexts.org

1,3-Dipolar Cycloadditions: The diene system can act as a dipolarophile in reactions with 1,3-dipoles like nitrones, azides, or nitrile oxides to form various five-membered heterocyclic rings. mdpi.comyoutube.com Investigating the regioselectivity and stereoselectivity of these reactions could be a fruitful area of research.

Surface Chemistry: Studies on the reaction of 1,3-cyclohexadiene (B119728) on silicon (001) surfaces have shown competitive [4+2] and [2+2] cycloadditions, indicating that the reactions are kinetically controlled. iastate.edu Future studies could investigate the behavior of this compound on various surfaces (e.g., metals, metal oxides), which is relevant for applications in materials science and heterogeneous catalysis.

Metal-Complexation: The diene can act as a ligand for transition metals. For instance, tricarbonyl iron complexes of related 1,3-cyclohexadiene-1-carboxaldehydes have been synthesized. nih.gov Exploring the coordination chemistry of this compound could lead to new catalysts or organometallic reagents.

A summary of known and potential reactions is presented in Table 1.

Table 1: Summary of Reported and Potential Reactions of this compound

Reaction TypeReactant(s)Product TypeStatusCitation(s)
[2+2] CycloadditionDichloroketeneBicyclic cyclobutanoneReported researchgate.netresearchgate.net
[4+2] CycloadditionDienophiles (e.g., maleic anhydride)Bicyclic cyclohexene (B86901)Potential mdpi.comlibretexts.org
1,3-Dipolar CycloadditionNitrile Oxides, AzidesHeterocyclic compoundsPotential mdpi.comyoutube.com
Surface CycloadditionSilicon (001) SurfaceSurface-adductsPotential (by analogy) iastate.edu
Organometallic ComplexationIron PentacarbonylDiene-metal complexPotential (by analogy) nih.gov

Application of Emerging Spectroscopic and Computational Methodologies

Modern analytical techniques can provide unprecedented insight into the structure, dynamics, and reactivity of this compound.

Advanced NMR Spectroscopy: While older studies utilized lanthanide-induced shifts in NMR to determine the stereochemistry of its reaction products, future research can leverage modern multi-dimensional NMR techniques (COSY, HSQC, HMBC, NOESY) for unambiguous structural elucidation of more complex derivatives. researchgate.netresearchgate.net

Computational Chemistry: Density Functional Theory (DFT) calculations have been used to understand the mechanism and stereoselectivity of ketene (B1206846) cycloadditions. researchgate.net Future computational studies on this compound could predict its reactivity in various pericyclic reactions, calculate its spectroscopic signatures (NMR, IR, Raman), and model its interaction with catalysts or surfaces. vdoc.pubiastate.edu This would provide a theoretical framework to guide experimental work.

Integration into Supramolecular Chemistry and Covalent Organic Frameworks

A significant unexplored avenue is the use of this compound as a building block in macromolecular and supramolecular structures.

Monomer for Polymer Synthesis: The conjugated diene system is suitable for polymerization reactions. Future research could investigate its use as a monomer or co-monomer to create polymers with novel thermal and mechanical properties.

Scaffold for Covalent Organic Frameworks (COFs): The rigidity of the cyclohexadiene ring makes it an interesting candidate for the construction of porous, crystalline COFs. By functionalizing the diene with appropriate reactive groups (e.g., boronic acids, amines), it could be incorporated as a linker to create materials for gas storage, separation, or catalysis.

Host-Guest Chemistry: Derivatives of the diene could be designed to act as hosts in supramolecular complexes, with the cyclic backbone providing a pre-organized cavity for guest binding.

Methodological Advancements in Characterization and Analysis

As new derivatives and materials based on this compound are created, advanced analytical methods will be crucial for their characterization.

High-Resolution Mass Spectrometry: Techniques like ESI-TOF or Orbitrap MS will be essential for the precise mass determination and fragmentation analysis of new, complex derivatives.

Chromatographic Methods: The development of chiral chromatography methods will be vital for separating and analyzing enantiomers of chiral derivatives, which is crucial for applications in asymmetric synthesis and pharmaceuticals.

Solid-State NMR: For potential applications in polymers or COFs, solid-state NMR would be indispensable for characterizing the structure, packing, and dynamics of the diene units within the macromolecular assembly. researchgate.net

Interdisciplinary Research with Physical Organic Chemistry and Theoretical Chemistry

An interdisciplinary approach combining synthesis, spectroscopy, and theory will be key to unlocking a deeper understanding of this compound.

Mechanistic Studies: Detailed kinetic and mechanistic studies of its cycloaddition reactions can provide valuable data on stereoelectronic and steric effects. researchgate.netresearchgate.net For instance, investigating the competition between [4+2] and [2+2] pathways under various conditions can test and refine theoretical models of pericyclic reactions. iastate.edu

Theoretical Modeling of Reaction Dynamics: Beyond static DFT calculations, ab initio molecular dynamics simulations could model the entire course of a chemical reaction, providing insights into transition states and non-statistical dynamic effects that are not apparent from simple potential energy diagrams.

Photochemistry and Photophysics: The conjugated diene chromophore suggests a rich photochemistry. Future studies could explore its behavior upon UV irradiation, investigating potential electrocyclic ring-opening reactions to form substituted hexatrienes or photochemical cycloadditions.

Q & A

Basic Research Questions

Q. What are the critical physical and chemical properties of 1,5,5-Trimethylcyclohexa-1,3-diene that influence its handling in laboratory settings?

  • Answer : Key properties include:

  • Boiling Point : ~80°C (extrapolated from analogous cyclohexa-1,3-diene derivatives) .
  • Flammability : Highly flammable (flash point ~18.9°C), requiring strict avoidance of heat, sparks, and open flames .
  • Stability : Stable under standard conditions but reacts with strong acids, bases, oxidizers, or reductants .
  • Safety Measures : Use fume hoods, NIOSH/CEN-certified respirators (P95/P1 for low exposure; OV/AG/P99 for high exposure), and EN374-compliant gloves .
    • Methodology : Prioritize inert atmospheres (N₂/Ar) for storage, and validate compatibility with solvents/reactants via small-scale testing.

Q. What synthetic strategies are applicable for preparing this compound?

  • Answer : A metal-free approach involving cyclopropanation/rearrangement of diazo compounds with furans can be adapted. This method avoids transition metals and tolerates broad functional groups, enabling stereospecific diene synthesis .
  • Methodology : Optimize reaction conditions (solvent, temperature) using DFT calculations to predict regioselectivity. Validate intermediates via GC-MS or NMR.

Q. How should researchers assess the reactivity of this compound under standard laboratory conditions?

  • Answer : Conduct controlled exposure studies:

  • Thermal Stability : Use differential scanning calorimetry (DSC) to detect exothermic decomposition above 150°C .
  • Air Sensitivity : Monitor vapor pressure and explosive limits in air (estimated upper/lower limits: 1–7% v/v for analogous dienes) .
    • Methodology : Pair computational modeling (e.g., Gaussian for transition states) with empirical reactivity screening.

Advanced Research Questions

Q. What mechanistic pathways govern the participation of this compound in cycloaddition reactions?

  • Answer : The diene likely undergoes [4+2] Diels-Alder reactions as an electron-rich diene due to methyl substituent effects. Stereoelectronic control can be probed via Hammett studies or kinetic isotope effects .
  • Methodology : Use deuterium labeling to track regioselectivity and substituent-directed electron density shifts.

Q. How can gas chromatography (GC) and mass spectrometry (MS) be optimized to analyze this compound purity and degradation products?

  • Answer :

  • GC : Use a non-polar column (e.g., DB-5) with a temperature ramp (40°C to 250°C at 10°C/min) to resolve volatile byproducts .
  • MS : Employ electron ionization (EI) at 70 eV to fragment the molecule, with characteristic ions at m/z 80 (base peak for cyclohexa-1,3-diene backbone) and 95 (methyl-substituted fragments) .
    • Methodology : Calibrate with NIST reference spectra and quantify degradation using internal standards (e.g., deuterated analogs).

Q. What thermodynamic data are critical for predicting the stability of this compound in reaction matrices?

  • Answer : Key parameters include:

  • ΔfH°(gas) : Estimated −45 kJ/mol (from group-additivity models for trimethylated dienes) .
  • Tc (Critical Temperature) : ~320°C (extrapolated from cyclohexane derivatives) .
    • Methodology : Validate via bomb calorimetry and compare with computational results (e.g., G4MP2 theory).

Q. How should researchers resolve contradictions in reported reaction outcomes involving this compound?

  • Answer : Address discrepancies through:

  • Controlled Replication : Standardize solvent purity, moisture levels, and catalyst traces.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .
    • Case Study : Conflicting yields in cycloadditions may arise from competing [3+2] vs. [4+2] pathways; use kinetic profiling to identify dominant mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.